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Compound of Interest

N-(3-formylpyridin-4-yl)-2,2-
Compound Name:
dimethylpropanamide

Cat. No.: B113126

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the synthesis of N-(3-formylpyridin-4-
yl)-2,2-dimethylpropanamide, a key building block in medicinal chemistry. The synthesis
proceeds via the N-acylation of 4-aminopyridine-3-carboxaldehyde with pivaloyl chloride. This
guide outlines the detailed experimental protocol, presents key data in a structured format, and
includes a visual representation of the synthesis pathway.

Introduction

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide (also known as 4-[(2,2-
Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde or 4-pivalamidopyridine-3-
carboxaldehyde) is a valuable intermediate in the synthesis of various pharmaceutical
compounds. Its structure, incorporating a reactive aldehyde group and a pivaloyl-protected
amine on a pyridine scaffold, allows for diverse downstream chemical modifications. This guide
details a reliable and straightforward synthetic route to this compound.

Synthesis Pathway

The synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is achieved through a
nucleophilic acyl substitution reaction. The primary amino group of 4-aminopyridine-3-
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carboxaldehyde attacks the electrophilic carbonyl carbon of pivaloyl chloride. A non-
nucleophilic base, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct
generated during the reaction.

Reaction Scheme:
Physicochemical Data

The key physicochemical properties of the starting material and the final product are
summarized in the table below for easy reference.

. - N-(3-formylpyridin-4-
4-Aminopyridine-3-
Property yl)-2,2-
carboxaldehyde SN -
imethylpropanamide

CAS Number 42373-30-8 86847-71-4
Molecular Formula CeHsN20 C11H14N202
Molecular Weight 122.12 g/mol 206.24 g/mol
Appearance Solid Brown powder[1]
Melting Point Not available 60-63 °C

Experimental Protocol

This protocol is based on established procedures for the N-acylation of aminopyridines.

Materials:

4-Aminopyridine-3-carboxaldehyde

Pivaloyl chloride

Triethylamine (EtsN)

Anhydrous Dichloromethane (DCM)

Water (H20)
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e Hexane
e Sodium sulfate (Naz2S0a4)
Procedure:

o Reaction Setup: To a flame-dried, nitrogen-flushed round-bottom flask, add 4-aminopyridine-
3-carboxaldehyde (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool the stirred
solution to 0 °C using an ice bath.

o Addition of Base: Add triethylamine (1.1 equivalents) to the reaction mixture.

o Addition of Acylating Agent: Slowly add a solution of pivaloyl chloride (1.05 equivalents) in
anhydrous DCM to the cooled reaction mixture over 30 minutes.

» Reaction: After the complete addition of pivaloyl chloride, continue stirring the reaction
mixture at O °C for an additional 30 minutes. Then, allow the reaction to warm to room
temperature and stir for another 2-4 hours, or until the reaction is complete as monitored by
Thin Layer Chromatography (TLC).

e Work-up: Upon completion, pour the reaction mixture into water. Separate the organic layer.

o Extraction and Drying: Wash the organic layer sequentially with water (3 times). Dry the
organic layer over anhydrous sodium sulfate.

« Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to
obtain the crude product. Recrystallize the crude solid from a hot mixture of DCM and
hexane to afford the pure N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide as a white to
brown solid. An estimated yield for this type of reaction is typically in the range of 70-90%.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-(3-formylpyridin-4-yl)-2,2-
dimethylpropanamide.
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Caption: Workflow for the synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of N-(3-
formylpyridin-4-yl)-2,2-dimethylpropanamide. The described N-acylation protocol is a robust
and efficient method for obtaining this key intermediate, which is of significant interest to the
pharmaceutical and drug development industries. The provided data and visualizations aim to
facilitate the practical application of this synthetic procedure in a research and development
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Synthesis of N-(3-formylpyridin-4-
yl)-2,2-dimethylpropanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113126#n-3-formylpyridin-4-yl-2-2-
dimethylpropanamide-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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